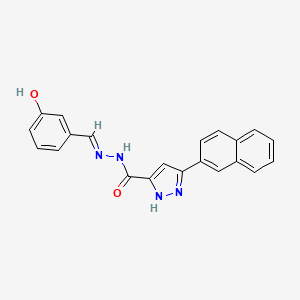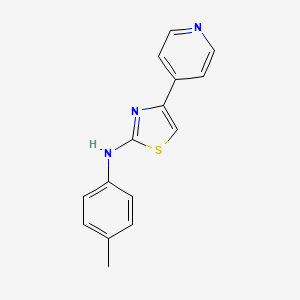![molecular formula C18H23F3N2O2 B5551151 1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)
1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of closely related compounds involves multi-step organic reactions starting from basic precursors like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These precursors undergo reactions such as cyclization, catalytic asymmetric reduction, and conjugate addition, resulting in compounds with complex structures including substituted pyrrolidines and pyrrolidine carboxylic acids (Chung et al., 2005).
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding and specific space group classifications. For instance, derivatives of substituted thienopyridines crystallize in the monoclinic space group P21/c, stabilized by intramolecular hydrogen bonds (Çolak et al., 2021).
Chemical Reactions and Properties
Compounds within this class undergo various chemical reactions, including nitrile anion cyclization, which is key for the synthesis of N-tert-butyl disubstituted pyrrolidines. This reaction showcases the compound's reactivity and potential for further functionalization (Chung et al., 2005).
Physical Properties Analysis
The physical properties of related compounds have been extensively studied, including their solubility, crystal structure, and thermal stability. For example, substituted polyamides derived from tert-butyl compounds demonstrate high thermal stability and solubility in various organic solvents, suggesting similar properties could be expected for the target compound (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents and behavior under certain conditions, can be inferred from similar compounds. The enzymatic C-demethylation and other metabolic transformations indicate the potential biological relevance and chemical reactivity of these compounds (Yoo et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Properties of Polyamides
- Researchers Hsiao, Yang, and Chen (2000) discussed the synthesis and properties of polyamides using derivatives similar to 1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide. These polyamides have potential applications in producing flexible and tough films with high thermal stability, useful for various industrial applications (Hsiao, Yang, & Chen, 2000).
Genotoxicity Assessment
- A study by Chen et al. (2008) evaluated the genotoxic effects of chemicals similar in structure to 1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide. These types of compounds can induce DNA damage in human lymphocytes, suggesting potential applications in genetic research and toxicology (Chen et al., 2008).
Nucleophilic Substitutions and Radical Reactions
- The versatility of tert-butyl phenylazocarboxylates, related to the queried compound, in synthetic organic chemistry is highlighted by Jasch et al. (2012). These compounds can undergo nucleophilic substitutions and radical reactions, offering applications in synthetic and medicinal chemistry (Jasch, Höfling, & Heinrich, 2012).
Characterization of Aromatic Polyamides
- Yang, Hsiao, and Yang (1999) conducted a study on the synthesis and characterization of aromatic polyamides based on compounds structurally similar to the queried chemical. These findings are relevant to the development of new materials with specific thermal and solubility properties (Yang, Hsiao, & Yang, 1999).
Synthesis of Soluble Polyamides
- Liaw, Liaw, and Chen (2000) explored the synthesis of new soluble polyamides using similar compounds. These polyamides demonstrate excellent solubility and thermal properties, indicating their potential use in high-performance materials (Liaw, Liaw, & Chen, 2000).
Biochemical Synthesis and Activity
- Rosowsky et al. (1994) worked on the synthesis of compounds related to 1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide. Their research focused on synthesizing and evaluating the biological activity of these compounds, potentially applicable in pharmaceutical research (Rosowsky, Bader, Wright, & Moran, 1994).
Supramolecular Chemistry
- Samipillai et al. (2016) investigated the supramolecular arrangement of 3-oxopyrrolidines, closely related to the queried compound. Their research provides insight into how these compounds can form diverse supramolecular assemblies through weak interactions, which is valuable in the field of material science and nanotechnology (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, future research could involve studying its pharmacological activity .
Propiedades
IUPAC Name |
1-tert-butyl-5-oxo-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-17(2,3)23-11-13(10-15(23)24)16(25)22-9-8-12-4-6-14(7-5-12)18(19,20)21/h4-7,13H,8-11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSDRTQBKQBFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NCCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)
![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)


![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)
![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5551137.png)
![5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)
![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5551163.png)
